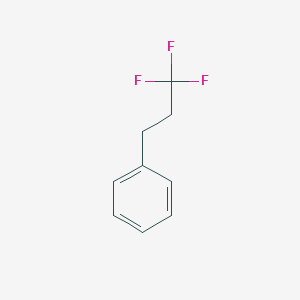

(3,3,3-Trifluoropropyl)benzene

説明

Structure

3D Structure

特性

IUPAC Name |

3,3,3-trifluoropropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMURJDGDBEMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166327 | |

| Record name | 3,3,3-Trifluoropropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1579-80-2 | |

| Record name | 3,3,3-Trifluoropropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoropropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1579-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3,3 Trifluoropropyl Benzene and Its Derivatives

Transition Metal-Catalyzed Approaches to (3,T3,3-Trifluoropropyl)benzene Analogues

Transition metal catalysis provides powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of functionalized molecules. In the context of synthesizing (3,3,3-Trifluoropropyl)benzene analogues, palladium and copper catalysts have proven particularly effective. These metals can facilitate cross-coupling reactions and trifluoromethylation strategies, offering direct routes to introduce the trifluoropropyl group onto aromatic rings.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise construction of C(sp³)–C(sp²) bonds. sioc-journal.cn These reactions are instrumental in synthesizing this compound derivatives from readily available starting materials.

A notable advancement in this area is the palladium-catalyzed cross-coupling reaction between trifluoropropyl polyalkoxysilicon reagents and aryl halides. sioc-journal.cn This method provides a direct pathway to introduce the 3,3,3-trifluoropropyl group onto various aromatic and heteroaromatic rings. The use of organosilicon reagents is advantageous due to their stability, low toxicity, and ease of handling compared to other organometallic compounds. sioc-journal.cn

The reaction generally proceeds by activating the C(sp³)–Si bond of the trifluoropropyl polyalkoxysilane in the presence of a palladium catalyst and a fluoride (B91410) source. This activation facilitates the transmetalation step with an arylpalladium(II) halide intermediate, which is formed from the oxidative addition of the aryl halide to the palladium(0) catalyst. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the desired (3,3,3-trifluoropropyl)arene and regenerates the palladium(0) catalyst for the next catalytic cycle. sioc-journal.cn

A variety of functional groups on the aryl halide are tolerated, including those that are highly active, such as the acetyl group. sioc-journal.cn The reaction has been successfully applied to the synthesis of trifluoropropyl-substituted quinolines and other heterocycles. sioc-journal.cn

Table 1: Examples of Palladium-Catalyzed C(sp³)–C(sp²) Coupling of Trifluoropropyl Polyalkoxysilicon with Aryl Halides This table is representative and based on findings in the field.

| Aryl Halide | Trifluoropropylating Agent | Catalyst | Ligand | Fluoride Source | Product | Yield (%) |

| 4-Bromoacetophenone | (3,3,3-Trifluoropropyl)trimethoxysilane | Pd(OAc)₂ | Xantphos | TBAF | 4-(3,3,3-Trifluoropropyl)acetophenone | 65 |

| 4-Bromobenzonitrile | (3,3,3-Trifluoropropyl)trimethoxysilane | Pd(OAc)₂ | dppf | CsF | 4-(3,3,3-Trifluoropropyl)benzonitrile | 58 |

| 2-Bromonaphthalene | (3,3,3-Trifluoropropyl)trimethoxysilane | Pd₂(dba)₃ | SPhos | TBAF | 2-(3,3,3-Trifluoropropyl)naphthalene | 62 |

| 6-Bromoquinoline | (3,3,3-Trifluoropropyl)trimethoxysilane | Pd(OAc)₂ | Xantphos | TBAF | 6-(3,3,3-Trifluoropropyl)quinoline | 55 |

The efficiency and outcome of the palladium-catalyzed trifluoropropylation are significantly influenced by several key parameters, including the choice of ligand, the fluoride source, and the specific polyalkoxysilane reagent used. sioc-journal.cn

Ligand Effects: The phosphine (B1218219) ligand plays a crucial role in stabilizing the palladium center, promoting the desired catalytic steps (oxidative addition, transmetalation, and reductive elimination), and suppressing side reactions like β-hydride elimination. sioc-journal.cn For the C(sp³)–C(sp²) coupling of trifluoropropyl polyalkoxysilicon, bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Xantphos have been found to be effective. sioc-journal.cn The choice of ligand can influence the reaction rate and yield, likely by modulating the electron density and steric environment around the palladium center. sioc-journal.cnsemanticscholar.org

Fluoride Sources: A fluoride source is essential for the activation of the organosilicon reagent. sioc-journal.cn The fluoride anion coordinates to the silicon atom, forming a hypervalent silicate (B1173343) species that is more reactive towards transmetalation. sioc-journal.cn Tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF) are commonly used fluoride sources. sioc-journal.cn The concentration and nature of the fluoride source can impact the reaction's success, with an optimal amount needed to facilitate the reaction without promoting undesired side reactions. sioc-journal.cn

Optimization of Reaction Parameters: The reaction is typically carried out in a sealed tube at elevated temperatures (e.g., 100 °C) to ensure sufficient reaction rates. sioc-journal.cn The stoichiometry of the reagents, including the amount of the trifluoropropylating agent and the fluoride source, is carefully optimized to maximize the yield of the desired product. sioc-journal.cn Detailed mechanistic studies, often involving kinetic analysis and computational methods, are crucial for understanding the intricate interplay of these parameters and for the rational design of more efficient catalytic systems. nih.govnih.govresearchgate.net

Copper-Mediated Trifluoromethylation Strategies

Copper-mediated reactions offer a complementary and often more economical approach for introducing trifluoromethyl groups into organic molecules. nih.govbeilstein-journals.orgchinesechemsoc.org These methods can be applied to generate this compound derivatives through various strategies, including the trifluoromethylation of benzylic C-H bonds. nih.gov

One efficient protocol involves the selective trifluoromethylation of methylarenes at the benzylic position using a combination of a copper(III)-CF₃ species and a persulfate salt. nih.gov This process is believed to proceed through a radical mechanism, where a radical intermediate is generated and subsequently trapped by the Cu(III)-CF₃ species. nih.gov This method allows for the direct conversion of a benzylic C-H bond to a C-CF₃ bond, providing a straightforward route to compounds containing a trifluoroethylarene moiety. nih.gov

Copper catalysis has also been employed in the trifluoromethylation of benzyl (B1604629) methanesulfonates using TMSCF₃ (trimethyl(trifluoromethyl)silane) as the trifluoromethyl source. beilstein-journals.org This reaction proceeds under mild conditions and demonstrates good functional group compatibility. beilstein-journals.org The development of these copper-mediated methods expands the toolbox for synthesizing fluorinated compounds, offering alternatives to palladium-catalyzed approaches. beilstein-journals.orgnih.gov

Radical and Photoredox-Initiated Functionalizations

Radical and photoredox-initiated reactions have emerged as powerful tools for the formation of C-C and C-heteroatom bonds under mild conditions. These methods often utilize visible light to generate reactive radical intermediates, enabling transformations that are challenging to achieve through traditional thermal methods. tue.nlresearchgate.net

Hydrotrifluoromethylation of Unsaturated Hydrocarbons to Form this compound Derivatives

The hydrotrifluoromethylation of unsaturated hydrocarbons, such as styrenes, provides a direct route to this compound and its derivatives. tue.nl This reaction involves the addition of a trifluoromethyl radical and a hydrogen atom across the double bond of the alkene.

Photoredox catalysis is a key enabling technology for this transformation. rsc.orgresearchgate.netnih.gov In a typical setup, a photocatalyst, upon absorption of visible light, initiates a single-electron transfer (SET) process with a suitable trifluoromethylating agent to generate a trifluoromethyl radical (•CF₃). rsc.org This electrophilic radical then adds to the styrene (B11656) derivative to form a benzylic radical intermediate. The reaction is completed by a hydrogen atom transfer (HAT) from a suitable donor, yielding the desired this compound derivative. tue.nl

One of the challenges in the hydrotrifluoromethylation of styrenes is controlling side reactions such as polymerization and oxidation. tue.nl However, by carefully selecting the photocatalyst, trifluoromethylating agent, and reaction conditions, these side reactions can be minimized, leading to good yields of the desired product. tue.nl For example, the use of continuous-flow microreactors has been shown to accelerate the reaction and improve yields. tue.nl

Vicinal Halo-trifluoromethylation of Alkenes for Substituted (3,3,3-Trifluoropropyl)benzenes

The simultaneous introduction of a halogen and a trifluoromethyl group across a double bond, known as vicinal halo-trifluoromethylation, offers a direct route to functionalized this compound derivatives. rsc.orgnih.gov This method is advantageous as it installs two valuable functionalities in a single step from readily available alkenes. researchgate.net

One notable method involves the reaction of styrene derivatives with a trifluoromethylating agent and a halide source. For instance, the use of Umemoto's reagent as the trifluoromethyl source and trimethylsilyl (B98337) chloride (TMSCl) as the chloride source, mediated by a ruthenium photocatalyst under visible light, yields (1-chloro-3,3,3-trifluoropropyl)benzenes. rsc.org A proposed mechanism for a similar photoredox-mediated chlorotrifluoromethylation suggests the formation of a trifluoromethyl radical (•CF3) which adds to the alkene. The resulting radical intermediate is then oxidized to a carbocation, which is subsequently trapped by a chloride anion. nih.gov

Another approach utilizes sodium triflinate (CF3SO2Na, Langlois reagent) as the trifluoromethyl radical precursor and a metal chloride like ferric chloride (FeCl3), which also acts as a mediator, in the presence of an oxidant such as potassium persulfate (K2S2O8). nih.gov This method has been successfully applied to various aromatic alkenes. nih.gov

Copper-catalyzed systems have also been developed. A three-component reaction between styrenes, a derivative of hydrazine (B178648) (TfNHNHBoc) as the trifluoromethyl source, and sodium chloride in the presence of a copper(I) chloride catalyst and an oxidant can produce β-CF3 benzyl chlorides. rsc.orgsemanticscholar.org The mechanism is thought to involve the generation of a trifluoromethyl radical and a Cu(II)-Cl complex. rsc.orgnih.gov Similarly, replacing the chloride source with sodium bromide and the catalyst with copper(I) bromide allows for vicinal bromotrifluoromethylation. nih.govsemanticscholar.org

Table 1: Examples of Vicinal Halo-trifluoromethylation of Styrenes

| Styrene Derivative | CF3 Source | Halide Source | Catalyst/Mediator | Product | Yield |

| Styrene | Umemoto's reagent | TMSCl | Ru(bpy)3(PF6)2 | (1-chloro-3,3,3-trifluoropropyl)benzene | Moderate to Good |

| Electron-poor styrenes | TfNHNHBoc | NaCl | CuCl | Substituted (1-chloro-3,3,3-trifluoropropyl)benzene | High |

| Styrene | CF3SO2Na | FeCl3 | K2S2O8 | (1-chloro-3,3,3-trifluoropropyl)benzene | Good to Excellent |

| Arylalkene | TfNHNHBoc | NaBr | CuBr | Substituted (1-bromo-3,3,3-trifluoropropyl)benzene (B1655129) | Not specified |

This table is generated based on data from the text and is for illustrative purposes.

Radical Addition of Trifluoromethanesulfonyl Bromide to Olefins

The radical addition of trifluoromethanesulfonyl bromide (CF3SO2Br) to olefins presents another pathway to synthesize precursors for this compound. This reaction typically proceeds via a radical chain mechanism where the trifluoromethanesulfonyl radical is initially formed. However, under certain conditions, such as sunlight irradiation, desulfodioxidation can occur, leading to the formation of a trifluoromethyl radical (•CF3) and sulfur dioxide. fluorine1.ru

When styrene is reacted with trifluoromethanesulfonyl bromide in hexane (B92381) under sunlight, (1-bromo-3,3,3-trifluoropropyl)benzene is formed. fluorine1.ru This suggests the addition of the trifluoromethyl radical to the styrene double bond, followed by bromine atom transfer. The reaction with terminal olefins is generally more favorable than with internal olefins due to less steric hindrance at the vinyl carbon atom. fluorine1.ru

It is important to note that the direct addition of the trifluoromethanesulfonyl group can also occur. For example, the reaction of trifluoromethanesulfonyl bromide with acrolein in the presence of powdered copper yields 2-bromo-3-(trifluoromethanesulfonyl)propanal. fluorine1.ru

Lewis Acid-Promoted Synthetic Pathways

Lewis acids play a crucial role in promoting the synthesis of this compound and its derivatives by activating carbon-fluorine bonds or catalyzing reactions.

The reaction of 4-aryl-1,1,1-trifluorobut-3-en-2-ols with arenes in the presence of a strong Lewis acid like anhydrous ferric chloride (FeCl3) or a superacid like fluorosulfonic acid (FSO3H) can lead to trifluoromethylated alkenes. nih.gov This transformation proceeds through the generation of electrophilic cationic intermediates from the trifluoromethylated allyl alcohols. nih.govresearchgate.net The reaction of these intermediates with arenes such as benzene (B151609) results in the formation of E-configured trifluoromethylated alkenes. nih.gov Specifically, the reaction of 1,1,1-trifluoro-4-phenylbut-3-en-2-ol with benzene using FeCl3 as a catalyst yields E-alkenes. researchgate.net

Aluminum oxide (Al2O3), a versatile and industrially significant catalyst, can be employed in various organic transformations. wikipedia.orgmdpi.comresearchgate.net It serves as a catalyst in dehydration reactions, such as converting alcohols to alkenes, and as a support for other catalysts. wikipedia.org While direct catalysis by aluminum oxide in the formation of this compound is not extensively detailed in the provided context, its role in Friedel-Crafts type reactions is well-established. The Friedel-Crafts reaction of 1,1,1-trifluoropropene with benzene and its derivatives in the presence of fluorine-containing acid catalysts affords 3,3,3-trifluoropropylated aromatic compounds. jst.go.jp Aluminum oxide's acidic sites could potentially facilitate such alkylations.

Diverse Organic Synthesis Routes for this compound Precursors

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. organic-chemistry.orgiitk.ac.inmasterorganicchemistry.com This reaction can be utilized to construct the carbon skeleton of a precursor to this compound. For instance, a Wittig-Horner reaction can produce an intermediate which, upon catalytic hydrogenation, yields dihydrostilbenes. mdpi.com A similar strategy could be envisioned where a suitable trifluoromethylated phosphonium ylide reacts with benzaldehyde (B42025) or a substituted benzaldehyde to form a trifluoromethylated styrene derivative. Subsequent hydrogenation of the double bond would then yield the desired this compound derivative. The Wittig reaction is known for its versatility, and the stereochemistry of the resulting alkene can often be controlled based on the nature of the ylide. organic-chemistry.org

Formation of Boronic Acid Derivatives of this compound

The synthesis of boronic acid derivatives of this compound is a critical step for enabling further functionalization, particularly in cross-coupling reactions. Arylboronic acids and their esters are highly valuable intermediates in modern organic chemistry, serving as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, most notably through the Suzuki-Miyaura coupling reaction. beilstein-journals.orgwikipedia.org The presence of the (3,3,3-trifluoropropyl) group can enhance the lipophilicity and metabolic stability of target molecules, making these boronic acid derivatives particularly sought after.

The primary synthetic strategies for preparing these compounds involve either the borylation of a halogenated precursor or the direct C-H activation and borylation of the this compound core.

Borylation of Halogenated Precursors

The most established methods for synthesizing arylboronic acids begin with aryl halides. nih.gov These approaches offer excellent control over the regiochemistry of the borylation, as the position of the boron moiety is dictated by the initial position of the halogen on the aromatic ring.

One common pathway involves a lithium-halogen exchange or Grignard reagent formation , followed by electrophilic trapping with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. nih.govgoogle.com For example, starting from 1-bromo-4-(3,3,3-trifluoropropyl)benzene, the corresponding Grignard reagent can be prepared and subsequently reacted with a borate ester. The resulting boronate complex is then hydrolyzed with an aqueous acid to yield the desired (4-(3,3,3-trifluoropropyl)phenyl)boronic acid. nih.govorgsyn.org

A more contemporary and widely used method is the Miyaura Borylation , a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgwikipedia.org This reaction is known for its high functional group tolerance and generally provides good to excellent yields of the corresponding boronate ester. organic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. beilstein-journals.org The resulting pinacol (B44631) boronate ester is a stable, crystalline solid that can be easily purified and is often used directly in subsequent reactions.

Table 1: Representative Conditions for Miyaura Borylation of Aryl Halides

| Parameter | Condition | Purpose/Comment | Source |

| Aryl Halide | 1-Bromo-4-(3,3,3-trifluoropropyl)benzene | Starting material; aryl iodides and triflates are also effective. | beilstein-journals.org |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate ester moiety. | nih.govorganic-chemistry.org |

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Palladium source for the catalytic cycle. | beilstein-journals.org |

| Ligand | t-Bu₃P·HBF₄, dppf | Stabilizes the palladium center and facilitates the reaction. | beilstein-journals.org |

| Base | KOAc, Et₃N | Essential for the regeneration of the active catalyst. | organic-chemistry.org |

| Solvent | Dioxane, Toluene, THF | Anhydrous polar aprotic solvents are commonly used. | orgsyn.org |

| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. | clockss.org |

Direct C-H Borylation

An alternative, more atom-economical approach is the direct borylation of aromatic C-H bonds, typically catalyzed by iridium complexes. umich.edunih.gov This method avoids the pre-functionalization step of halogenation, streamlining the synthesis. nih.gov The regioselectivity of C-H borylation is a key challenge and is primarily governed by steric factors. nih.gov

When this compound is the substrate, the directing effect of the side chain becomes crucial. The trifluoropropyl group is moderately deactivating. Standard iridium catalysts often favor borylation at the sterically least hindered positions, leading to a mixture of meta- and para-isomers. However, the development of iridium catalysts with bulky ligands has enabled highly para-selective C-H borylation of substituted benzenes. nih.gov By using a sterically demanding catalyst system, the reaction can be directed to the position furthest from the existing substituent, thereby favoring the formation of the para-borylated product. nih.gov

Table 2: Factors Influencing Regioselectivity in Direct C-H Borylation

| Factor | Influence on Regioselectivity | Example | Source |

| Catalyst Ligand | Bulky ligands increase steric hindrance around the metal center, favoring substitution at the less crowded para position. | [Ir(cod)OH]₂/Xyl-MeO-BIPHEP catalyst promotes high para-selectivity. | nih.gov |

| Substrate Sterics | The size of the substituent on the benzene ring influences the accessibility of the C-H bonds. | The (3,3,3-trifluoropropyl) group's bulk will disfavor ortho-borylation. | nih.gov |

| Solvent | Can influence catalyst activity and selectivity, though ligand choice is the dominant factor. | Non-coordinating solvents are often used. | organic-chemistry.org |

These synthetic routes provide versatile access to boronic acid and boronate ester derivatives of this compound, which are pivotal intermediates for creating more complex molecules with tailored properties for various applications.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 3,3,3 Trifluoropropyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering granular information about the hydrogen, carbon, and fluorine atoms within (3,3,3-Trifluoropropyl)benzene.

Proton NMR spectroscopy for this compound provides distinct signals for the aromatic and aliphatic protons. The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, generally between δ 7.2 and 7.4 ppm. The specific chemical shifts and multiplicities of these protons are influenced by the electron-withdrawing nature of the trifluoropropyl group.

The aliphatic protons of the propyl chain exhibit characteristic signals. The two protons on the carbon adjacent to the benzene (B151609) ring (benzylic protons) would be expected to resonate as a triplet. The two protons on the carbon adjacent to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

For a structurally related compound, 2-(3,3,3-Trifluoropropyl)naphthalene, the methylene (B1212753) protons of the propyl chain show specific resonances that can be used for comparison. The protons adjacent to the aromatic ring appear as a multiplet around 3.06 ppm, and the protons adjacent to the trifluoromethyl group are observed as a multiplet around 2.50 ppm. rsc.org

| Proton Environment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | N/A |

| Benzylic (-CH₂-Ph) | ~2.8 | Triplet | ~7-8 |

| Methylene (-CH₂-CF₃) | ~2.4 | Quartet | ~10-11 |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The six carbon atoms of the benzene ring will produce distinct signals in the aromatic region, typically between δ 125 and 140 ppm. The carbon atom attached to the propyl chain (ipso-carbon) will have a chemical shift distinct from the ortho, meta, and para carbons.

The aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum. The trifluoromethyl group causes a characteristic quartet for the carbon it is attached to, due to C-F coupling.

In the related compound, 2-(3,3,3-Trifluoropropyl)naphthalene, the carbon of the CF₃ group appears as a quartet with a large coupling constant (J = 275.1 Hz) at δ 126.7 ppm. rsc.org The methylene carbon adjacent to the CF₃ group is also a quartet with a smaller coupling constant (J = 27.9 Hz) at δ 35.6 ppm, and the benzylic carbon shows a quartet (J = 3.2 Hz) at δ 28.4 ppm. rsc.org

| Carbon Environment | Expected Chemical Shift (δ) ppm | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic (C₆H₅) | ~125-140 | Singlet | N/A |

| Benzylic (-CH₂-Ph) | ~28 | Quartet | ~3 |

| Methylene (-CH₂-CF₃) | ~35 | Quartet | ~28 |

| Trifluoromethyl (-CF₃) | ~127 | Quartet | ~275 |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift of CF₃ groups attached to an aliphatic chain is typically in the range of -60 to -70 ppm relative to CFCl₃. wikipedia.org

For 2-(3,3,3-Trifluoropropyl)naphthalene, the trifluoromethyl group gives a triplet at δ -66.5 ppm with a coupling constant of 10.5 Hz. rsc.org

| Fluorine Environment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) Hz |

|---|---|---|---|

| Trifluoromethyl (-CF₃) | ~ -66 | Triplet | ~10-11 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio.

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 174, corresponding to its molecular weight (C₉H₉F₃). chemicalbook.com

Common fragmentation pathways for alkylbenzenes include benzylic cleavage. A prominent fragment would be the tropylium (B1234903) ion at m/z 91, formed by the loss of a C₂H₂F₃ radical. Another significant fragmentation would be the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 105.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 174 | [C₉H₉F₃]⁺ (Molecular Ion) | - |

| 105 | [C₈H₉]⁺ | •CF₃ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | •C₂H₂F₃ |

| 77 | [C₆H₅]⁺ (Phenyl ion) | •C₃H₄F₃ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The calculated exact mass of this compound (C₉H₉F₃) is 174.0656 Da. HRMS analysis would be used to confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

| Molecular Formula | Calculated Exact Mass (Da) |

|---|---|

| C₉H₉F₃ | 174.0656 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polar Molecules

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique predominantly used for the analysis of polar, thermally labile, and high molecular weight molecules. The process involves the formation of gas-phase ions from a liquid solution, which are then analyzed by a mass spectrometer.

While this compound itself is a relatively nonpolar molecule and not ideally suited for direct ESI-MS analysis, the technique becomes invaluable for characterizing its polar derivatives or metabolites that may be formed in various chemical or biological processes. For instance, if this compound were to be functionalized with polar groups such as hydroxyl (-OH) or carboxylic acid (-COOH) groups, ESI-MS would be an excellent method for their identification and characterization.

In a typical ESI-MS analysis of a polar derivative, the sample is dissolved in a polar, volatile solvent and pumped through a fine, heated capillary held at a high potential. This generates an aerosol of charged droplets. As the solvent evaporates, the charge concentration on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecule, typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. This information is crucial for determining the molecular weight of polar analytes derived from this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. hillsdale.edu It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their natural vibrational modes.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features: the aromatic benzene ring, the aliphatic propyl chain, and the trifluoromethyl group.

Aromatic C-H Stretching: Weak to medium bands appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), which are characteristic of the C-H bonds on the benzene ring. libretexts.org

Aliphatic C-H Stretching: Bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the propyl chain. pressbooks.pub

Aromatic C=C Stretching: A series of medium to weak absorptions in the 1450-1600 cm⁻¹ range are due to the carbon-carbon double bond stretching within the benzene ring. libretexts.org

C-F Stretching: The most prominent and intense bands in the spectrum are typically found in the 1100-1350 cm⁻¹ region. These strong absorptions are characteristic of the C-F stretching vibrations of the trifluoromethyl (-CF₃) group.

C-H Out-of-Plane Bending: Absorptions in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. libretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3030 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| C-F (CF₃) | Stretching | 1100 - 1350 | Strong, Multiple Bands |

| Aromatic C-H | Out-of-Plane Bending | 690 - 900 | Strong |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This technique combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a GC-MS analysis, a small sample volume is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column.

Upon exiting the column, the separated components enter the mass spectrometer. Here, they are bombarded with electrons (in electron impact ionization mode), causing them to ionize and fragment in a reproducible manner. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification. The purity of this compound can be determined by integrating the peak areas in the resulting chromatogram.

| Parameter | Typical Value/Condition |

| GC Column | DB-5 or similar nonpolar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Initial temp. 50°C, ramp to 250°C at 10°C/min |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | m/z 40-400 |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of a chemical reaction, such as the synthesis of this compound. sigmaaldrich.comquora.com It allows for the qualitative assessment of the consumption of reactants and the formation of products over time. youtube.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, carrying the components of the mixture with it. Separation occurs based on the differential adsorption of the components to the stationary phase and their solubility in the mobile phase.

To monitor a reaction, three lanes are typically spotted on the TLC plate: rochester.edu

Reactant Lane: A pure sample of the starting material.

Co-spot Lane: A spot containing both the starting material and the reaction mixture.

Reaction Mixture Lane: A sample taken directly from the reaction vessel.

As the reaction proceeds, a new spot corresponding to the product, this compound, will appear in the reaction mixture lane, and the intensity of the reactant spot will diminish. The reaction is considered complete when the reactant spot is no longer visible in the reaction mixture lane. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given solvent system and helps in identifying the components.

Kinetic Measurements and Reaction Rate Determination

Determining the kinetics and rate of a reaction involving this compound is crucial for optimizing reaction conditions and understanding the reaction mechanism. Analytical techniques like GC-MS are instrumental in these measurements.

The methodology involves setting up the chemical reaction under controlled conditions (temperature, pressure, catalyst concentration). At specific time intervals, small aliquots of the reaction mixture are withdrawn. These samples are then immediately "quenched" to stop the reaction, often by rapid cooling or by adding a reagent that neutralizes a reactant or catalyst.

Each quenched sample is subsequently analyzed using a calibrated GC-MS method. By determining the concentration of this compound (either as a reactant or a product) at different time points, a concentration versus time profile can be constructed. Plotting this data allows for the determination of the reaction rate. For example, for a simple reaction, the rate can be determined from the slope of the concentration-time curve. This empirical data can then be fitted to various rate laws (e.g., zero-order, first-order, second-order) to elucidate the reaction kinetics and determine the rate constant.

Applications and Research Frontiers Involving 3,3,3 Trifluoropropyl Benzene

Contributions to Medicinal Chemistry and Agrochemical Research

The introduction of fluorine-containing groups into organic molecules is a well-established strategy in the design of pharmaceuticals and agrochemicals to enhance metabolic stability, binding affinity, and bioavailability. The (3,3,3-trifluoropropyl)benzene moiety, in particular, offers a unique combination of lipophilicity and electronic properties that are advantageous for developing new bioactive molecules.

Strategic Incorporation of the Trifluoropropyl Moiety in Bioactive Molecules

The trifluoromethyl group (CF3), a key feature of this compound, is frequently employed as a bioisostere for other atoms or groups, such as chlorine or a methyl group. This substitution can fine-tune the properties of a lead compound in drug discovery, for instance, by protecting a reactive methyl group from metabolic degradation. Notable pharmaceuticals containing the trifluoromethyl group include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib (B62257).

In the realm of agrochemicals, trifluoromethyl-containing compounds have also demonstrated significant potential. For example, pesticidal combinations containing trifluoro-benzene pyrimidine (B1678525) derivatives have been developed, showcasing the utility of this structural motif in creating effective crop protection agents. These formulations can be prepared as wettable powders, suspending agents, or aqueous emulsions, indicating their versatility in application.

Investigation of Chemical Transformations of the Trifluoropropylbenzene Moiety in Biological Systems (e.g., Hydroxylation Pathways in Metabolism Studies)

The metabolic fate of benzene (B151609) and its derivatives is a critical area of study due to the potential for generating toxic metabolites. Benzene is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, leading to a variety of hydroxylated and ring-opened products. nih.gov These metabolites can then be transported to other tissues, such as the bone marrow, where further metabolism can occur. nih.gov

While specific studies on the metabolism of this compound are not extensively detailed in publicly available literature, the general principles of benzene metabolism provide a framework for understanding its likely biotransformation. The introduction of a trifluoropropyl group is a strategy often used to block metabolic pathways at a specific site, thereby increasing the metabolic stability of a drug candidate. The strong carbon-fluorine bond in the trifluoromethyl group is resistant to cleavage, which can prevent undesirable metabolic reactions.

In vitro metabolism studies of other fluorinated compounds have shown that fluorination can significantly inhibit oxidative metabolism at the fluorinated carbon atoms. For instance, studies with fluorinated N-nitrosodialkylamines demonstrated that highly fluorinated analogs were practically not metabolized by microsomal fractions, even without a decrease in binding affinity to cytochrome P450. This resistance to metabolism can explain differences in the biological activity of fluorinated versus non-fluorinated compounds. It is plausible that the trifluoropropyl group in this compound would similarly influence its metabolic profile, likely directing metabolism to the aromatic ring or other parts of a larger molecule it is incorporated into.

Role in Materials Science and Polymer Chemistry

The unique properties conferred by the trifluoropropyl group, such as thermal stability, chemical resistance, and low surface energy, make this compound and its derivatives valuable building blocks for advanced materials.

Design and Synthesis of Functional Fluorinated Polymers and Silicone Materials

A significant application of the trifluoropropyl group is in the synthesis of fluorosilicone elastomers. Poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS) is a widely used fluorosilicone rubber that exhibits excellent resistance to oils, fuels, and solvents, while also maintaining good performance at both high and low temperatures. sinosil.com This makes it a critical material in demanding environments, such as in the aerospace and automotive industries for seals, gaskets, and hoses. sinosil.com

The synthesis of PMTFPS often involves the ring-opening polymerization of cyclic siloxane monomers, such as 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F). nih.gov Research has focused on controlling the polymerization process to produce high molecular weight polymers with specific end groups, such as vinyl groups, which are important for crosslinking and vulcanization. nih.govrsc.org The introduction of vinyl-containing siloxanes into the polymer chain enhances the mechanical properties of the resulting elastomer, including tensile strength and tear strength. nih.gov

Recent advancements in the synthesis of these materials include the development of strain-crystallizing PMTFPS elastomers. By controlling the stereoregularity of the polymer, specifically the proportion of cis isomers, elastomers can be produced that exhibit strain-induced crystallization, which reinforces the material at typical use temperatures. googleapis.com

Below is an interactive table summarizing the properties of fluorosilicone elastomers derived from this compound precursors.

| Property | Description |

| Thermal Stability | High resistance to degradation at elevated temperatures. |

| Chemical Resistance | Excellent resistance to oils, fuels, and various solvents. |

| Low-Temperature Flexibility | Maintains flexibility and performance at low temperatures. |

| Mechanical Properties | Good tensile strength, tear strength, and resilience, which can be enhanced by incorporating vinyl groups. |

| Low Surface Energy | Results in hydrophobic and oleophobic properties, useful for coatings and release agents. |

Development of CF2-Containing Building Blocks for Advanced Materials

While the trifluoromethyl (CF3) group is a prominent feature of this compound, the development of building blocks containing the difluoromethylene (CF2) group is also a significant area of research in materials science. These CF2-containing building blocks are used to create a wide range of fluorinated materials with tailored properties. Although direct conversion of the CF3 group of this compound to a CF2-containing moiety is not a commonly cited application, the broader field of organofluorine chemistry provides methods for creating such structures.

The synthesis of fluorinated building blocks is crucial for accessing advanced materials. For instance, the lithiation of 1,3-bis(trifluoromethyl)benzene (B1330116) and subsequent reactions can be used to create more complex fluorinated molecules. This highlights the general strategy of using readily available fluorinated aromatics as platforms for synthesizing more elaborate building blocks for materials science.

Utility in Advanced Organic Synthesis and Methodology Development

This compound and its derivatives are not only components of final products but also serve as important intermediates and substrates in the development of new synthetic methodologies. The presence of the trifluoropropyl group can influence the reactivity and selectivity of chemical transformations.

One area where derivatives of this compound have shown utility is in palladium-catalyzed cross-coupling reactions. For example, methyl(phenyl)(3,3,3-trifluoropropyl)silanol has been used in Mizoroki-Heck type reactions with ethyl acrylate (B77674) to produce ethyl cinnamate. This demonstrates how the trifluoropropyl group can be incorporated into molecules that are then used in powerful carbon-carbon bond-forming reactions.

Furthermore, the reactivity of the benzene ring in this compound can be exploited in various organic transformations. For instance, free radical reactions involving related compounds, such as the addition of 3,3,3-trifluoropropene (B1201522) to tetrahydrofuran, showcase the types of radical chemistry that can be explored. rsc.org While the benzene ring itself is generally resistant to radical addition, the alkyl side chain can be more susceptible to radical substitution under certain conditions. savemyexams.comlibretexts.org The development of new synthetic methods often involves exploring the reactivity of such fluorinated substrates in a variety of named reactions in organic chemistry, such as those involving electrophilic aromatic substitution or functionalization of the side chain. byjus.comyoutube.comvoszveszprem.hu

Precursor for Complex Fluorinated Organic Targets

This compound is utilized as a foundational material for the synthesis of more complex, polysubstituted aromatic compounds. The trifluoropropyl group provides a stable, lipophilic moiety while the benzene ring can be further functionalized through various organic reactions. This makes it a key intermediate in creating a diverse range of fluorinated molecules with potential applications in pharmaceuticals and materials science.

Research has demonstrated the derivatization of this compound to produce a variety of substituted benzene derivatives. These syntheses involve electrophilic substitution reactions where atoms or functional groups are introduced onto the aromatic ring. For instance, this compound can be reacted to yield compounds where the benzene ring is substituted with one or more halogen atoms, trifluoromethyl groups, or longer alkyl chains. google.com

A notable example is the synthesis of mono-substituted benzene derivatives where the starting material, which can be this compound itself, is reacted to introduce groups like halogens (e.g., chlorine, bromine), trifluoromethyl (CF₃), n-octyl, n-dodecyl, or a phenoxy group. The process allows for the creation of molecules with multiple trifluoropropyl groups attached to a single or multiple benzene rings, highlighting its role as a versatile precursor. google.com

Table 1: Examples of Complex Fluorinated Targets Derived from this compound

| Derivative Class | Introduced Substituent(s) | Potential Synthetic Reaction | Reference |

|---|---|---|---|

| Halogenated Derivatives | -Cl, -Br | Electrophilic Halogenation | google.com |

| Trifluoromethylated Derivatives | -CF₃ | Trifluoromethylation | google.com |

| Alkylated Derivatives | n-octyl, n-dodecyl | Friedel-Crafts Alkylation | google.com |

| Phenoxy Derivatives | -OPh | Nucleophilic Aromatic Substitution or Etherification | google.com |

Enabling New Fluorination and Carbon-Carbon Bond Forming Strategies

The development of novel synthetic methods is crucial for advancing chemical synthesis. While this compound is a target for synthesis, the strategies developed to create its analogues also contribute to the broader field of carbon-carbon bond formation.

Transition metal catalysis, particularly with palladium, has been instrumental in creating new pathways to synthesize derivatives of this compound. One such advanced strategy is the palladium-catalyzed cross-coupling reaction between trifluoropropyl polyalkoxysilicon reagents and various aryl halides. This method provides a direct and efficient way to forge a C(sp³)–C(sp²) bond, attaching the 3,3,3-trifluoropropyl group to a wide range of aromatic and heteroaromatic rings.

The catalytic cycle for this transformation typically involves:

Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (Ar-X) to form an arylpalladium(II) halide intermediate.

Transmetalation: The trifluoropropyl polyalkoxysilane, activated by a fluoride (B91410) source, transfers the trifluoropropyl group to the palladium center.

Reductive Elimination: The resulting diorganopalladium(II) complex eliminates the final product, a (3,3,3-trifluoropropyl)arene, and regenerates the active palladium(0) catalyst.

This strategy is advantageous because organosilicon reagents are generally more stable, less toxic, and easier to handle than many other organometallic compounds. The development of such methods for synthesizing fluorinated arenes expands the toolkit available to chemists for constructing complex molecules.

Table 2: Key Components of Palladium-Catalyzed C-C Bond Formation for (3,3,3-Trifluoropropyl)arene Synthesis

| Component | Role in Reaction | Example | Reference |

|---|---|---|---|

| Catalyst | Facilitates the reaction cycle | Palladium(0) complexes | |

| Aryl Substrate | Provides the aromatic core | Aryl halides (e.g., bromobenzene) | |

| Trifluoropropyl Source | Donates the trifluoropropyl group | Trifluoropropyl polyalkoxysilane | |

| Activator | Enables transmetalation | Fluoride source (e.g., TBAF) |

Future Perspectives and Emerging Directions in 3,3,3 Trifluoropropyl Benzene Research

Development of Environmentally Benign and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For (3,3,3-Trifluoropropyl)benzene and its derivatives, moving beyond traditional synthesis methods like Friedel-Crafts alkylation, which often rely on harsh catalysts and solvents, is a primary objective.

Future research will likely focus on several sustainable strategies:

Catalytic C-H Functionalization: Direct functionalization of the benzene (B151609) ring avoids the need for pre-functionalized starting materials, reducing step counts and waste. nih.govpkusz.edu.cn Transition-metal catalysts, particularly those based on palladium, rhodium, or ruthenium, are being explored for their ability to selectively activate C-H bonds and couple them with trifluoropropyl sources. nih.govresearchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhance safety, and can improve yield and purity. Adapting synthetic routes for this compound to flow processes could enable more efficient and scalable production.

Bio-inspired Catalysis: The use of enzymes or engineered microorganisms presents a frontier for sustainable synthesis. While still in early stages for complex fluorinated molecules, biocatalysis could offer highly selective and environmentally friendly pathways.

Alternative Solvents: Replacing conventional volatile organic compounds with greener alternatives like ionic liquids, supercritical fluids, or even water, where feasible, will be crucial in reducing the environmental footprint of synthesis.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Strategies

| Strategy | Traditional Approach (e.g., Friedel-Crafts) | Future Sustainable Approach | Key Advantages of Sustainable Approach |

| Starting Materials | Benzene, Halogenated Propane | Benzene, Trifluoropropene/propyne | Higher atom economy, fewer pre-functionalization steps |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic transition metals (e.g., Pd, Ru) or Biocatalysts | Recyclable, lower waste, higher selectivity |

| Solvent | Chlorinated solvents, Carbon disulfide | Supercritical CO₂, Ionic liquids, Water, or Solvent-free | Reduced toxicity and environmental impact |

| Process | Batch processing | Continuous flow chemistry | Improved safety, scalability, and process control |

Exploration of Unprecedented Reactivity and Catalytic Transformations

The trifluoropropyl group significantly influences the electronic properties of the benzene ring, opening avenues for novel chemical transformations. Future research is expected to delve deeper into harnessing this unique reactivity.

Key emerging directions include:

Late-Stage Functionalization: Developing methods to selectively modify the aromatic ring or the propyl chain of this compound in the final steps of a synthesis is highly desirable. This allows for the rapid generation of diverse molecular libraries for applications in drug discovery and materials science.

Asymmetric Catalysis: Introducing chirality into derivatives of this compound is a significant goal, particularly for pharmaceutical applications. Future work will likely involve the design of new chiral catalysts capable of stereoselective transformations on the propyl side chain or the aromatic ring.

Photoredox and Electrocatalysis: These modern synthetic tools use light or electricity to drive chemical reactions under mild conditions. Exploring their application to activate and transform this compound could unlock new reaction pathways that are inaccessible through traditional thermal methods. For instance, selective C-F bond activation or functionalization of the propyl chain could become feasible. researchgate.net

Integration of Advanced Computational Methodologies for Predictive Synthesis and Mechanism Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, in silico methods are set to accelerate discovery and deepen understanding.

Future computational efforts will likely concentrate on:

Predictive Reaction Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to predict the feasibility, regioselectivity, and stereoselectivity of new reactions. figshare.comresearchgate.net This can guide experimental work, saving time and resources by identifying the most promising reaction conditions before they are attempted in the lab. nih.gov

Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, identifying key intermediates and transition states. figshare.com This knowledge is crucial for optimizing existing reactions and designing new, more efficient catalytic systems. For example, understanding how the trifluoropropyl group influences the electronic structure and aromaticity of the benzene ring can help predict its reactivity in electrophilic or nucleophilic substitutions. nih.govresearchgate.netscinito.ai

Machine Learning and AI: By training algorithms on existing reaction data, machine learning models can predict the outcomes of new transformations involving this compound and related compounds. This data-driven approach can uncover non-obvious trends and propose novel synthetic routes.

Table 2: Role of Computational Methods in Advancing this compound Research

| Computational Technique | Application Area | Potential Impact |

| Density Functional Theory (DFT) | Reaction mechanism analysis, Reactivity prediction | Deeper understanding of reaction pathways, rational design of catalysts. figshare.com |

| Molecular Dynamics (MD) | Simulating interactions in biological or material contexts | Predicting binding affinities for drug design, understanding polymer properties. |

| Machine Learning (ML) | Predictive synthesis, Property prediction | Accelerating the discovery of new reactions and materials with desired properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and electronic structure | Quantifying the electronic influence of the trifluoropropyl group on the benzene ring. nih.gov |

Expansion into Novel Interdisciplinary Applications Beyond Current Scopes

The distinct properties of this compound make it and its derivatives attractive candidates for a range of high-performance applications. While currently used as a chemical intermediate, its future lies in its incorporation into advanced functional materials and bioactive molecules.

Promising areas for expansion include:

Medicinal Chemistry: The trifluoromethyl group is a well-established feature in many pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. mdpi.com The trifluoropropyl group offers a homologous structure with potentially distinct properties, making its derivatives interesting scaffolds for new drug candidates. nih.gov Its lipophilicity and electronic nature could be fine-tuned to optimize drug-target interactions.

Materials Science: Fluorinated polymers and materials are known for their chemical resistance, thermal stability, and low surface energy. Derivatives of this compound could be used as monomers for specialty polymers, liquid crystals, or as additives to create hydrophobic and oleophobic surfaces. There is also potential in organic electronics, where the strong dipole moment of the trifluoropropyl group could be used to tune the properties of organic semiconductors or emitters. nih.govrsc.org

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and stability of pesticides and herbicides. The unique substitution pattern of this compound could lead to the development of new agrochemicals with improved properties.

Advanced Insulating Liquids: Some substituted benzene derivatives with trifluoropropyl groups have been investigated for their electrical properties, suggesting potential use as insulating liquids in capacitors and other electrical equipment as environmentally safer alternatives to compounds like PCBs.

Q & A

Q. What are the optimal synthetic routes for preparing (3,3,3-trifluoropropyl)benzene derivatives, and how do reaction conditions influence yield?

The synthesis of this compound derivatives typically involves two primary methods:

- Hydrolysis-polycondensation : Reacting dichloro(methyl)(3,3,3-trifluoropropyl)silane with water under controlled pH and temperature to form siloxane bonds. This method requires careful removal of HCl byproducts to avoid side reactions .

- Ring-opening polymerization (ROP) : Using cyclosiloxane monomers (e.g., 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane, D3F) with cationic or anionic initiators. For example, potassium hydroxide or triflic acid can catalyze the reaction at 80–120°C, with monomer purity critical for achieving high molecular weights .

Q. Key factors :

- Monomer purity (>98%) minimizes chain-termination defects.

- Solvent choice (e.g., toluene or THF) affects reaction kinetics.

- Post-polymerization treatments (e.g., thermal equilibration) optimize molecular weight distribution .

Q. Which characterization techniques are most effective for confirming the structure of this compound-containing polymers?

- Nuclear Magnetic Resonance (NMR) :

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1100 cm⁻¹ (Si-O-Si stretching) and 1250 cm⁻¹ (CF3 symmetric deformation) confirm backbone and substituent presence .

- Gel Permeation Chromatography (GPC) : Measures molecular weight and polydispersity, critical for correlating structure-property relationships in copolymers .

Q. How does the thermal stability of this compound derivatives compare to non-fluorinated analogs?

- Thermogravimetric Analysis (TGA) : Fluorinated siloxanes exhibit higher thermal stability (decomposition onset ~300°C) compared to polydimethylsiloxanes (PDMS, ~200°C) due to strong C-F bonds .

- Dynamic Mechanical Thermal Analysis (DMTA) : Copolymers with >30 mol% trifluoropropyl content show reduced cold crystallization temperatures (Tcc), enhancing low-temperature flexibility (e.g., Tg ≈ -60°C) .

Advanced Research Questions

Q. How does varying the trifluoropropyl content in copolymers influence their solvent resistance and mechanical properties?

- Solvent Resistance : Increasing trifluoropropyl content (e.g., 20–50 mol%) improves resistance to hydrocarbons and polar solvents (e.g., toluene, acetone) due to reduced polymer-solvent interactions. For example, swelling ratios decrease from 200% to 50% in toluene as trifluoropropyl content rises .

- Mechanical Properties : Higher trifluoropropyl content reduces tensile strength (from 10 MPa to 5 MPa) but increases elongation at break (from 100% to 300%) due to enhanced chain flexibility .

- Methodology : Prepare copolymers via ROP with controlled monomer feed ratios. Characterize using DMTA, tensile testing, and equilibrium swelling experiments .

Q. What degradation pathways are observed for this compound derivatives under hydrolytic conditions, and how are degradation products analyzed?

Q. How can (3,3,3-trifluoropropyl)silyl reagents improve derivatization efficiency in gas chromatography-mass spectrometry (GC-MS)?

- Derivatization Optimization : Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DTFPSDEA) enhances volatility and detection of polar analytes (e.g., β-blockers, estrogens). Reaction conditions (60°C, 30 min) achieve >95% derivatization efficiency .

- Method Validation :

- Compare derivative stability using DTFPSDEA vs. BSTFA. Fluorinated reagents reduce background noise in electron-capture detectors (ECD) due to high electronegativity .

- Validate via spike-recovery experiments in environmental matrices (e.g., wastewater), achieving LOQs of 0.1–1 ng/mL .

Q. What contradictions exist in reported data on the crystallinity of trifluoropropyl-modified siloxanes, and how can they be resolved?

- Data Conflicts : Some studies report strain-induced crystallization in crosslinked networks, while others observe amorphous behavior. For example, Battjes et al. (1995) noted crystallinity in stretched networks, whereas Kuo et al. (1997) found no crystallization under similar conditions .

- Resolution Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。